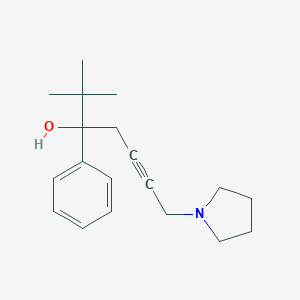

![molecular formula C22H19N3O3 B246001 N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as MO-1, is a synthetic compound that has gained attention in the scientific community for its potential as a therapeutic agent. MO-1 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.

Mechanism of Action

MO-1 acts as a negative allosteric modulator of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide, which is a G protein-coupled receptor that regulates the release of glutamate, a major excitatory neurotransmitter in the brain. By inhibiting the activity of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide, MO-1 reduces the excessive glutamate signaling that is associated with various neurological and psychiatric disorders. MO-1 binds to a specific site on N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide and induces a conformational change that reduces the receptor's affinity for glutamate, thereby decreasing its downstream signaling.

Biochemical and Physiological Effects:

The inhibition of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide by MO-1 has several biochemical and physiological effects in the brain. MO-1 reduces the release of glutamate and other neurotransmitters, such as dopamine and noradrenaline, which are involved in reward, motivation, and mood regulation. MO-1 also modulates the activity of various ion channels and second messenger systems, which are important for synaptic plasticity and neuronal excitability. These effects of MO-1 contribute to its therapeutic potential for various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

MO-1 has several advantages for lab experiments, including its high potency and selectivity for N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide, its good solubility in water and organic solvents, and its stability under various conditions. However, MO-1 also has some limitations, such as its relatively low yield and high cost of synthesis, its potential off-target effects, and its limited availability for commercial purchase.

Future Directions

There are several future directions for the research and development of MO-1. One direction is to further investigate its therapeutic potential for various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. Another direction is to optimize its chemical structure and pharmacokinetic properties to improve its efficacy and safety in humans. Additionally, the development of novel imaging tools and biomarkers for N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide could facilitate the clinical translation of MO-1 and other N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide modulators. Finally, the elucidation of the molecular mechanisms underlying the effects of MO-1 on synaptic plasticity and neuronal excitability could provide new insights into the pathophysiology of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of MO-1 involves several steps, including the reaction of 2-methyl-4-(2-nitrophenyl)-1,3-oxazole with 2-aminopyridine, followed by reduction of the nitro group and coupling with 2-(3-methylphenoxy)acetic acid. The final product is obtained after purification by column chromatography and recrystallization. The yield of MO-1 is typically around 20-30%, and the purity is over 98%.

Scientific Research Applications

MO-1 has been extensively studied in preclinical and clinical settings for various neurological and psychiatric disorders, including addiction, anxiety, depression, schizophrenia, and neurodegenerative diseases. In animal models, MO-1 has been shown to reduce drug-seeking behavior, anxiety-like behavior, and cognitive deficits. In humans, MO-1 has been tested in phase II clinical trials for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. The results showed that MO-1 improved several behavioral measures in patients with fragile X syndrome, indicating its potential as a novel treatment option.

properties

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide |

InChI |

InChI=1S/C22H19N3O3/c1-14-5-3-6-17(11-14)27-13-20(26)24-18-9-8-16(12-15(18)2)22-25-21-19(28-22)7-4-10-23-21/h3-12H,13H2,1-2H3,(H,24,26) |

InChI Key |

XXZBSZVWGGHPLT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-[(2-methylphenoxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245923.png)

![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)

![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)

![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B245941.png)

![1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B245942.png)

![1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea](/img/structure/B245945.png)

![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B245947.png)

![(6Z)-6-[3-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B245949.png)

![4-[(diphenylmethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B245951.png)

![1-Ethyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B245954.png)